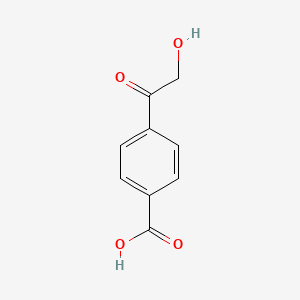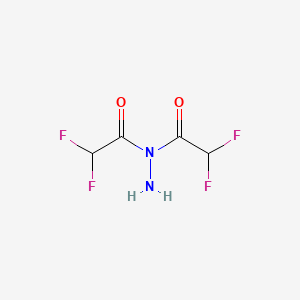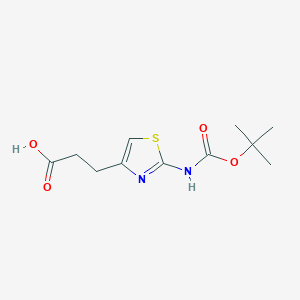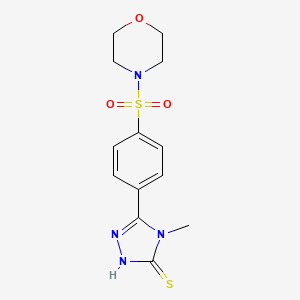![molecular formula C11H18O2 B11764304 3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one](/img/structure/B11764304.png)
3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one is a chemical compound with the molecular formula C11H18O2 and a molecular weight of 182.3 g/mol. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one involves several steps and specific reaction conditions. One common method includes the use of starting materials such as 1,4-cyclohexanedione and 3,3-dimethyl-1-butanol. The reaction typically involves the formation of a spiro intermediate, followed by oxidation to yield the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be utilized in the study of enzyme interactions and metabolic pathways. In medicine, this compound can be explored for its potential therapeutic properties, including its role as a precursor for drug development. Industrial applications include its use in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethyl-1-oxaspiro[4.5]decan-8-one can be compared with other similar compounds, such as 1-oxaspiro[4.5]decan-8-one and 1,4-dioxaspiro[4.5]decan-8-one. These compounds share similar structural features but differ in their chemical properties and reactivity. For example, 1-oxaspiro[4.5]decan-8-one has a different substitution pattern, which affects its reactivity and applications. The uniqueness of this compound lies in its specific structural configuration and the resulting chemical behavior .
Eigenschaften
Molekularformel |
C11H18O2 |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
3,3-dimethyl-1-oxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C11H18O2/c1-10(2)7-11(13-8-10)5-3-9(12)4-6-11/h3-8H2,1-2H3 |
InChI-Schlüssel |
YZGKDDBSKNDILI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CCC(=O)CC2)OC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


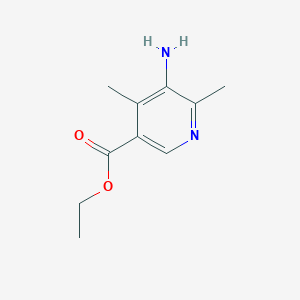
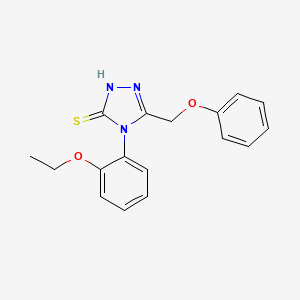
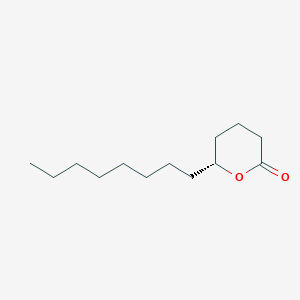
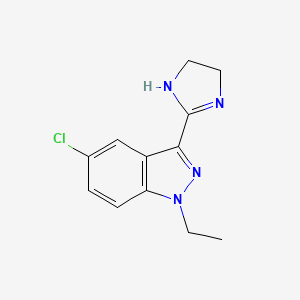
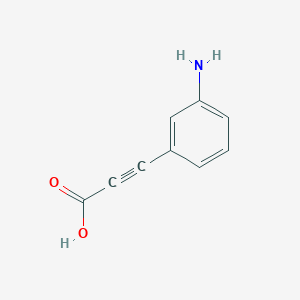
![(S)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B11764236.png)
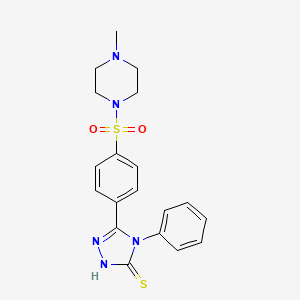
![potassium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B11764249.png)
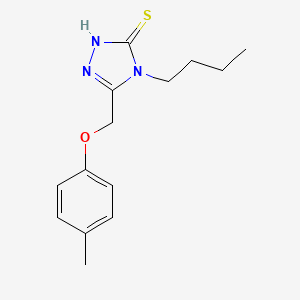
![Ethyl 5,7-dichlorofuro[3,2-b]pyridine-2-carboxylate](/img/structure/B11764271.png)
